molecular formula C20H25F6N3S B572738 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea CAS No. 1289514-24-4

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea

Cat. No. B572738
M. Wt: 453.491
InChI Key: JPNIOHVSKNMMJH-IAGOWNOFSA-N
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Description

“N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea” is a derivative of thiourea, which has been used extensively as an organocatalyst in organic chemistry . It was developed by Schreiner’s group and has played a significant role in the development of H-bond organocatalysts . It is known for its ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .


Chemical Reactions Analysis

This compound is known to be used extensively in promoting organic transformations . The exact chemical reactions it participates in are not specified in the search results.

Scientific Research Applications

Organic Chemistry: Organocatalysis

  • Application Summary : This compound is used as an organocatalyst due to its ability to activate substrates and stabilize developing negative charges in transition states through double hydrogen bonding .
  • Results : It has been instrumental in promoting organic transformations, leading to the development of new synthetic methodologies .

Catalysis in Organic Synthesis

  • Application Summary : This compound is recognized as a privileged motif for catalyst development, particularly in the realm of organocatalysis .
  • Results : The compound has played a significant role in the advancement of H-bond organocatalysts, leading to key developments in Schreiner’s thiourea-mediated reactions .

Green Chemistry: Solvent-Free Reactions

  • Application Summary : This compound is utilized in solvent-free reactions, which are an essential part of green chemistry practices, aiming to reduce the use of hazardous solvents .
  • Results : The application of this thiourea in solvent-free conditions has shown to be effective, contributing to safer and more sustainable chemical processes .

properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-piperidin-1-ylcyclohexyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F6N3S/c21-19(22,23)13-10-14(20(24,25)26)12-15(11-13)27-18(30)28-16-6-2-3-7-17(16)29-8-4-1-5-9-29/h10-12,16-17H,1-9H2,(H2,27,28,30)/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNIOHVSKNMMJH-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCCCC2NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@@H]2CCCC[C@H]2NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F6N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea

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